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Description
The Ras-related protein Rab-27A (178-186) is a peptide reagent for life science research. Rab-27A is a small GTPase that functions as a critical molecular switch in regulating vesicle trafficking processes, including the transport, docking, and fusion of secretory vesicles with the plasma membrane. Full-length Rab-27A is well-studied for its role in the exocytosis of lysosome-related organelles. It is essential for cytotoxic granule release in T-cells, melanosome transport in melanocytes, and insulin secretion from pancreatic beta-cells. Furthermore, Rab-27A, along with its isoform Rab-27B, is a key regulator of exosome secretion, promoting the docking of multivesicular bodies (MVBs) to the plasma membrane. Research has also implicated Rab-27A in various stages of cancer progression, where it can influence tumor growth, metastasis, and chemoresistance by modulating exosome-mediated communication and altering the tumor microenvironment. A recent study also identified a role for Rab-27A in the transport of influenza A virus membrane proteins to the cell surface, facilitating viral assembly and budding. This reagent is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.
Properties
sequence
LDLIMKRME
source
Homo sapiens (human)
storage
Common storage 2-8℃, long time storage -20℃.
Synonym
Ras-related protein Rab-27A (178-186)
Origin of Product
United States
Structural and Molecular Determinants of Ras Related Protein Rab 27a 178 186 Functionality
Conformational Context of the (178-186) Region within the Rab-27A Structure
The three-dimensional structure of Rab27a provides essential insights into the functional significance of the 178-186 region. This segment is part of the C-terminal hypervariable domain (HVD), a region that is often characterized by its structural flexibility.
Proximity to GTP/GDP-Binding Pockets and Switch Regions
Crystal structures of Rab27a, often in complex with effector proteins like Exophilin4/Slp2-a, reveal that the core GTPase domain forms a compact structure. rcsb.orgnih.gov The C-terminal HVD, including the 178-186 sequence, is frequently truncated in constructs used for crystallization due to its intrinsic disorder, which would otherwise impede the formation of high-quality crystals. nih.govrsc.org However, the available structural models indicate that the C-terminal tail, and by extension the 178-186 region, emerges from the main body of the protein in proximity to the α5-helix. This places it in a strategic position to interact with both the plasma membrane and the effector proteins that bind to the switch regions. The flexibility of this region may allow it to adopt different conformations depending on the nucleotide-bound state of the G-domain, thereby allosterically influencing effector binding.
Identification and Characterization of Critical Residues within (178-186), e.g., Cysteine 188 and its Role in Effector Binding Interface
The 178-186 region contains specific amino acid residues that are crucial for Rab27a's interaction with its effectors. A notable example is Arginine 184 (R184), which is located within the α5-helix of Rab27a. nih.gov A homozygous missense variant, R184Q, has been identified in patients with late-onset hemophagocytic lymphohistiocytosis (HLH), a condition linked to impaired lymphocyte cytotoxicity. rcsb.org This variant leads to a change from a positively charged arginine to a neutral glutamine, which has significant functional consequences.
Research has shown that the R184Q mutation selectively impairs the binding of Rab27a to key effector proteins in immune cells, namely SLP2A (Synaptotagmin-like protein 2-a) and MUNC13-4 (Munc13-4). rcsb.org Specifically, the R184Q variant exhibits reduced binding to SLP2A and, interestingly, augmented binding to MUNC13-4. rcsb.org This altered effector binding profile disrupts the normal process of cytotoxic granule exocytosis in lymphocytes, while surprisingly not affecting melanosome transport in melanocytes. rcsb.org This highlights the cell-type-specific role of residues within the 178-186 region in dictating interactions with a particular subset of effectors. The crystal structure of the Rab27a/SLP2A complex confirms that the α5-helix, where R184 resides, is a key interaction surface for SLP2A. nih.gov
While not strictly within the 178-186 region, Cysteine 188 (C188) is located in close proximity and is a critical residue for the structural integrity of the effector binding interface. nih.govrsc.org In many crystal structures, C188 is mutated to serine to facilitate crystallization. nih.govrsc.org This cysteine, along with C123, flanks a ligandable pocket on the surface of Rab27a that is a target for the development of small molecule inhibitors. nih.govrsc.org The proximity of the 178-186 region to this critical cysteine underscores its importance in maintaining the correct architecture of the effector binding site.
Residue
Location
Functional Role
Associated Findings
Arginine 184 (R184)
α5-helix
Effector protein binding (SLP2A, MUNC13-4)
R184Q mutation impairs lymphocyte cytotoxicity but not melanosome transport. rcsb.org
Cysteine 188 (C188)
Near C-terminus
Effector binding interface
Flanks a ligandable pocket; often mutated for crystallographic studies. nih.govrsc.org
Post-Translational Modifications Localized to the (178-186) Region
Post-translational modifications (PTMs) in the C-terminal region of Rab27a are essential for its function, particularly for its association with cellular membranes.
Impact of C-terminal Lipid Modification (Geranylgeranylation) on Membrane Association
The most significant PTM occurring at the C-terminus of Rab27a is double geranylgeranylation. wikipedia.orgreactome.org This process involves the covalent attachment of two 20-carbon geranylgeranyl isoprenoid groups to cysteine residues located at the very end of the protein. Rab27a typically contains a -CXC motif at its C-terminus, where both cysteines are targets for modification by Rab geranylgeranyltransferase (RGGT). pancreapedia.org This lipid modification dramatically increases the hydrophobicity of the C-terminal tail, acting as a crucial anchor for tethering the protein to the membranes of vesicles and organelles. nih.gov Without this lipid anchor, Rab proteins, including Rab27a, remain in the cytosol and are non-functional. nih.gov The 178-186 region, being part of the C-terminal hypervariable domain, provides the necessary context and spacing for the presentation of the terminal cysteines to the prenylation machinery. nih.gov
Intermolecular Interactions Modulated by the (178-186) Region
The 178-186 region of Rab27a plays a direct role in modulating specific protein-protein interactions, which are fundamental to its function in vesicular transport. As highlighted by the R184Q mutation, this region is a key determinant for the binding of specific effector proteins. rcsb.org
Rab27a interacts with a large number of effector proteins in a cell-type-specific manner to control distinct trafficking pathways. nih.govrupress.org In cytotoxic T lymphocytes, the interaction of Rab27a with MUNC13-4 and SLP2A is essential for the docking and priming of lytic granules at the immunological synapse. rcsb.org The finding that the R184Q mutation within the 178-186 region alters the binding affinity for these two effectors underscores the critical role of this region in regulating immune cell function. rcsb.org
In melanocytes, Rab27a interacts with melanophilin (MLPH), which in turn links melanosomes to the motor protein myosin Va for their transport to the cell periphery. nih.gov The fact that the R184Q mutation does not affect this process suggests that the 178-186 region may not be the primary interface for MLPH binding, or that the interaction is not sensitive to the charge at this position. This demonstrates the remarkable specificity of the intermolecular interactions mediated by different regions of the Rab27a protein.
The following table summarizes some of the key interacting partners of Rab27a whose binding is influenced by the C-terminal region, including the 178-186 sequence.
Interacting Protein
Function in Complex with Rab27a
Evidence for C-terminal Involvement
SLP2A (Slp2-a)
Docking of lytic granules in lymphocytes
R184 in the α5-helix is critical for binding. rcsb.orgnih.gov
Direct and Indirect Effector Protein Binding Specificity (e.g., Slp, Slac2, Munc13-4 families)
The Rab27a protein, in its active GTP-bound state, orchestrates a variety of cellular processes, including vesicle trafficking and exocytosis, by interacting with specific effector proteins. researchgate.net The C-terminal region, particularly the α5-helix containing the 178-186 peptide, is a critical determinant in the specificity of these binding events.
Research has demonstrated that the Rab27a C-terminus is crucial for its function. For instance, in melanocytes, the proper distribution of melanosomes is dependent on functional Rab27a. While the N-terminal 187 residues are necessary for membrane association, the C-terminal hypervariable region influences effector interactions.
A significant breakthrough in understanding the role of the 178-186 region came from the identification of a homozygous missense variant, p.Arg184Gln (R184Q), located within this peptide sequence in the C-terminal α5-helix. nih.govnih.gov This single amino acid change from a positively charged arginine to a neutral glutamine at position 184 has been shown to dramatically and differentially alter the binding affinity of Rab27a for its key effector proteins in hematopoietic cells. nih.gov
Specifically, the R184Q mutation leads to a marked reduction in binding to Synaptotagmin-like protein 2a (Slp2a), also known as Exophilin-4. nih.govnih.gov Crystallographic studies of the Rab27a-Slp2a complex have indeed revealed that the α5-helix of Rab27a is a key interface for this interaction. nih.gov The disruption of this binding by the R184Q mutation impairs downstream processes such as lymphocyte exocytosis. nih.gov
Conversely, and surprisingly, the same R184Q variant results in an augmented binding to Munc13-4. nih.gov This suggests that the 178-186 region is a critical modulator of effector choice. The increased affinity for Munc13-4, particularly by the inactive form of the Rab27a mutant, suggests a potential sequestration mechanism that could impair cytotoxic granule exocytosis, leading to conditions like hemophagocytic lymphohistiocytosis (HLH). nih.gov This differential binding illustrates how a subtle change in the 178-186 region can completely shift the balance of effector interactions, leading to cell-specific functional defects. While mutations in other regions, such as the α4-helix, also disrupt Munc13-4 binding, the R184Q mutation highlights the contribution of the α5-helix to this interaction. nih.govnih.gov
The Slac2 (Slp-lacking C2 domains) family of effectors, such as Slac2-a (melanophilin) and Slac2-c (MyRIP), also bind to Rab27a through their N-terminal Slp homology domain (SHD). nih.gov While the primary interaction sites are often considered to be the switch regions of Rab proteins, the R184Q mutation's impact on Slp2a binding strongly implies that the C-terminal α5-helix (containing the 178-186 peptide) contributes to stabilizing these interactions and ensuring their specificity.
Effector Protein Family
Key Interacting Member(s)
Role of Rab27a (178-186) Region
Observed Effect of R184Q Mutation
Slp (Synaptotagmin-like protein)
Slp2-a (Exophilin-4)
Part of the α5-helix which forms a key binding interface. nih.gov
Contribution to Regulatory Protein (GEFs, GAPs, GDIs) Interactions
The activity of Rab27a is tightly controlled by a cycle of GTP binding and hydrolysis, which is governed by regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and GDP Dissociation Inhibitors (GDIs). nih.govnih.gov While the C-terminal region, including the 178-186 peptide, is fundamental to this regulatory cycle, its role is primarily indirect and permissive rather than involving direct binding to the catalytic sites of these regulators.
The primary function of the extreme C-terminus of Rab proteins is to serve as a site for post-translational modification, specifically prenylation. nih.gov This lipid modification is essential for anchoring Rab27a to the membrane of vesicles and organelles, which is a prerequisite for its function and regulation. nih.govnih.gov
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs recognize and bind to the GDP-bound, prenylated form of Rab27a, extracting it from the membrane and maintaining it in a soluble, inactive state in the cytosol. nih.gov The hypervariable C-terminal domain, which includes the 178-186 sequence, is critical for this process as it contains the cysteine residues that are prenylated. Therefore, this region is essential for GDI to recognize and chaperone Rab27a, facilitating its recycling between membranes. However, there is no evidence to suggest that the specific 178-186 amino acid sequence directly interacts with the GDI protein beyond being part of the region that is post-translationally modified.
Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs): GEFs activate Rab27a by promoting the exchange of GDP for GTP, while GAPs inactivate it by stimulating GTP hydrolysis. nih.govnih.gov The interaction sites for GEFs and GAPs on Rab proteins are primarily located within the highly conserved switch I and switch II regions, which undergo conformational changes upon GTP/GDP binding. The current body of research does not indicate a direct role for the hypervariable C-terminal domain, including the 178-186 peptide, in the catalytic binding of GEFs or GAPs to Rab27a. The primary contribution of the C-terminus to GEF and GAP regulation is ensuring that Rab27a is correctly localized to the membrane, where these regulatory events take place. nih.gov
Regulatory Protein Type
Function
Contribution of Rab27a (178-186) Region
Guanine Nucleotide Exchange Factors (GEFs)
Activate Rab27a by promoting GDP/GTP exchange. nih.govnih.gov
Indirect; part of the C-terminal domain required for membrane localization where GEFs act. No documented direct binding to the GEF catalytic site.
GTPase-Activating Proteins (GAPs)
Inactivate Rab27a by stimulating GTP hydrolysis. nih.govnih.gov
Indirect; part of the C-terminal domain required for membrane localization where GAPs act. No documented direct binding to the GAP catalytic site.
GDP Dissociation Inhibitors (GDIs)
Extract inactive Rab27a from membranes and keep it soluble in the cytosol. nih.gov
Essential, but indirect. This region is part of the C-terminus that undergoes prenylation, which is a prerequisite for GDI recognition and binding.
Mechanistic Roles of Ras Related Protein Rab 27a 178 186 in Regulated Cellular Processes
Regulation of Vesicle Biogenesis and Maturation
Rab27a is critically involved in the lifecycle of various secretory organelles, including melanosomes in melanocytes, lytic granules in cytotoxic T lymphocytes, and dense-core granules in endocrine cells. uniprot.orgresearchgate.netwikipedia.org Its role extends to the regulation of extracellular vesicle (EV) secretion, particularly exosomes. medlineplus.govmedlineplus.gov Rab27a participates in the late stages of the endosomal pathway, influencing the maturation of multivesicular bodies (MVBs), which are precursors to exosomes. nih.govnih.gov The protein is localized to the membrane of these vesicles and is essential for their proper development. nih.govresearchgate.net
In the context of exosome secretion, Rab27a, along with its isoform Rab27b, controls different steps of the pathway. scispace.com Silencing Rab27a has been shown to result in larger MVBs, indicating a role in regulating the size and proper formation of these compartments before secretion. scispace.com Furthermore, Rab27a is required for the maturation of cytotoxic granules in lymphocytes, a crucial step for their killing function. nih.gov In essence, Rab27a acts as a key organizing molecule on the surface of these vesicles, ensuring they are correctly formed and primed for their subsequent journey through the cell.
Orchestration of Vesicle Motility and Cytoskeletal Dynamics
Once formed, vesicles must be transported to their destination, a process that relies on the cell's cytoskeletal network. Rab27a is a master coordinator of this transport, linking vesicles to motor proteins that move along both actin filaments and microtubules.
The most well-characterized role of Rab27a in vesicle motility is its interaction with the actin-based motor protein, Myosin Va (MyoVa). wikipedia.org This interaction is not direct; it is mediated by a family of effector proteins, most notably Melanophilin (Mlph) in melanocytes. wikipedia.org Rab27a, in its active GTP-bound state on the melanosome surface, recruits Mlph, which in turn acts as a linker to bind MyoVa. uniprot.orgwikipedia.org This tripartite complex—Rab27a-Mlph-MyoVa—is essential for the transport and peripheral capture of melanosomes along the actin network in the dendritic tips of melanocytes. wikipedia.orggenecards.org
The absence or dysfunction of Rab27a prevents the recruitment of MyoVa to the melanosome, leading to a failure in peripheral transport and a characteristic clustering of melanosomes around the nucleus. researchgate.net This mechanism highlights Rab27a's function as a specific receptor or anchor on the organelle surface, ensuring the engagement of the correct motor protein for localized, actin-dependent movement. researchgate.net Beyond melanosomes, Rab27a and its effectors link other vesicles, such as those in Oropouche virus-infected cells, to the actin cytoskeleton for transport and egress. Recent studies also show Rab27a recruits SPIRE-type actin nucleators, which, along with formin-1, generate the actin tracks needed for MyoVa-dependent transport, thus integrating motor and track assembly at the organelle membrane.
Table 1: Key Proteins in Rab27a-Mediated Actin-Dependent Transport
Protein
Class
Function in the Complex
Rab27a
Small GTPase
Recruits effector proteins to the vesicle surface in a GTP-dependent manner.
Melanophilin (Mlph)
Rab27a Effector
Acts as a linker protein, bridging Rab27a on the vesicle to Myosin Va. wikipedia.org
Myosin Va (MyoVa)
Motor Protein
Moves vesicles along actin filaments towards the cell periphery. wikipedia.org
SPIRE1/2
Actin Nucleator
Recruited by Rab27a to generate actin tracks for transport.
While Rab27a is famed for its role in actin-based transport, it also influences microtubule-dependent transport, which is responsible for long-range movements within the cell. The process often involves a hand-off mechanism, where vesicles are first transported over long distances along microtubules and then transferred to the actin network for short-range, local capture. researchgate.netmedlineplus.gov
In melanocytes, melanosomes undergo bidirectional, microtubule-dependent transport. medlineplus.gov Rab27a's primary role is to enable the subsequent capture of these melanosomes in the actin-rich periphery via the MyoVa complex. researchgate.netmedlineplus.gov Therefore, a defect in Rab27a function leads to an accumulation of melanosomes in the cell center because they cannot be efficiently transferred from microtubules to the peripheral actin tracks for retention. genecards.org Knockdown of Rab27a has been shown to cause perinuclear aggregation of melanosomes, a phenotype also seen with disruption of microtubule-dependent motors, indicating Rab27a's crucial role in coordinating between the two transport systems.
Control of Secretory Pathway Compartments
Rab27a is a pivotal regulator of the late stages of secretion, controlling the movement, docking, and fusion of vesicles with target membranes. jst.go.jpbiologists.com Its function is intimately tied to its ability to recruit specific effector proteins, which in turn link the vesicles to the cytoskeleton for transport or to the plasma membrane for exocytosis. The specificity of the C-terminal region, which includes the 178-186 peptide sequence, is essential for engaging the correct effector machinery for a given secretory task. nih.gov
Rab27a plays a significant role in the trafficking of endosomal vesicles, particularly multivesicular bodies (MVBs), which are late endosomes containing intraluminal vesicles (ILVs). The secretion of these ILVs as exosomes is a key process in intercellular communication, and Rab27a is essential for the docking of MVBs at the plasma membrane prior to their fusion and release of exosomes. sigmaaldrich.comnih.gov
Research has shown that Rab27a, in concert with its isoform Rab27b, is required for efficient exosome secretion. sigmaaldrich.com The two isoforms appear to have distinct but complementary roles; Rab27a silencing leads to an increase in the size of MVBs, while Rab27b silencing causes a redistribution of MVBs toward the cell's center. sigmaaldrich.com This indicates that Rab27a is directly involved in the final steps of the exosomal pathway. This regulation is mediated by specific effectors. For instance, in HeLa cells, the Rab27a effector Slp4 (synaptotagmin-like protein 4) is involved in docking MVBs at the plasma membrane. sigmaaldrich.com
Furthermore, Rab27a is implicated in the transport of vesicles containing specific cargo, such as cell surface receptors. In osteoclasts, Rab27a deficiency leads to abnormal transport of receptors like c-fms and RANK, affecting cell signaling and function. nih.govelsevierpure.com This highlights Rab27a's role in ensuring the proper localization and trafficking of endosomal compartments that carry vital signaling molecules. The protein facilitates the movement of these vesicles along cytoskeletal tracks, a fundamental aspect of endosomal trafficking. researchgate.net
Table 1: Key Research Findings on Rab27a in Endosomal Trafficking
Finding
Cellular Context
Implication for Endosomal Trafficking
Rab27a and Rab27b are required for exosome secretion.
HeLa Cells
Controls the docking of multivesicular bodies (MVBs) at the plasma membrane for exosome release. sigmaaldrich.com
Rab27a silencing increases the size of MVBs.
HeLa Cells
Suggests a role in the regulation of MVB maturation or fusion. sigmaaldrich.com
Rab27a deficiency impairs the transport of cell surface receptors (c-fms, RANK).
Osteoclasts
Regulates the trafficking of endosomes carrying signaling receptors. nih.govelsevierpure.com
Rab27a is involved in the secretion of exosomes from lung cancer cells.
A549 Lung Adenocarcinoma Cells
Highlights a role in pathological intercellular communication. nih.gov
Rab27a is a master regulator of the homeostasis of lysosome-related organelles (LROs), a diverse group of cell-type-specific organelles that includes melanosomes in melanocytes and lytic granules in cytotoxic T-lymphocytes. nih.govresearchgate.net Mutations in the RAB27A gene lead to Griscelli syndrome type 2, a rare genetic disorder characterized by hypopigmentation and immunodeficiency, directly reflecting Rab27a's critical roles in these two LROs. uniprot.orgmedlineplus.gov
In melanocytes, Rab27a is essential for the transport of mature melanosomes from the perinuclear region to the cell periphery. medlineplus.govmedlineplus.gov Once anchored to the melanosome membrane, the active, GTP-bound Rab27a recruits an effector protein called Melanophilin (also known as Slac2-a). nih.govresearchgate.net Melanophilin then acts as a linker, attaching the melanosome-Rab27a complex to the actin-based motor protein Myosin Va. researchgate.net This tripartite complex facilitates the movement of melanosomes along the actin cytoskeleton into the dendritic tips of the melanocyte, a process necessary for skin and hair pigmentation. researchgate.netmedlineplus.gov In the absence of functional Rab27a, this transport fails, and melanosomes accumulate near the cell's center. researchgate.netmedlineplus.gov
A similar mechanism operates in cytotoxic T-lymphocytes (CTLs), where Rab27a is crucial for the secretion of lytic granules. These LROs contain cytotoxic proteins that kill target cells, such as virus-infected or tumor cells. Rab27a, located on the lytic granule membrane, recruits effectors like Munc13-4 to tether the granules to the plasma membrane at the immunological synapse, priming them for exocytosis. uniprot.orgnih.gov Loss of Rab27a function impairs this process, leading to the immunodeficiency seen in Griscelli syndrome. medlineplus.govmedlineplus.gov
Recent studies also indicate that Rab27a regulates the transport of conventional lysosomes and can correct trafficking defects in lysosomal storage disorders like cystinosis. nih.gov Upregulation of the Rab27a-dependent pathway was shown to improve lysosomal transport and reduce lysosomal overload. nih.gov In lacrimal gland acinar cells, Rab27a mediates the trafficking of endolysosomes for secretion, contributing to the composition of tears. mdpi.com
Table 2: Rab27a and its Effectors in LRO Homeostasis
Docking and priming at the immunological synapse for cytotoxic killing. uniprot.orgnih.gov
Secretory Granules
Granuphilin
-
Gates the exocytosis of docked vesicles (e.g., insulin). nih.gov
Endolysosomes
Not fully specified
-
Trafficking for secretion in lacrimal gland cells. mdpi.com
Physiological and Pathophysiological Relevance of Ras Related Protein Rab 27a 178 186 Dysregulation
Molecular Contributions to Specialized Secretion
Rab27a is highly expressed in melanocytes and a variety of secretory cells, where it governs the exocytosis of lysosome-related organelles and secretory granules. portlandpress.comfrontiersin.org Its function is critical for processes ranging from skin pigmentation to immune responses and hormone secretion.
In pigment-producing cells called melanocytes, Rab27a is essential for determining skin and hair color. medlineplus.govnih.gov It localizes to the surface of melanosomes, which are vesicles that produce and store melanin (B1238610). medlineplus.govnih.gov Active, GTP-bound Rab27a recruits the effector protein Melanophilin (also known as Slac2-a) to the melanosome membrane. portlandpress.comnih.gov Melanophilin then acts as a linker, connecting the Rab27a-bound melanosome to the actin-based motor protein Myosin Va. portlandpress.comcsic.es This tripartite complex (Rab27a-Melanophilin-Myosin Va) is responsible for anchoring melanosomes to the actin cytoskeleton at the periphery of the melanocyte's dendritic tips. nih.gov This distribution is crucial for the subsequent transfer of melanin to surrounding keratinocytes, which ultimately determines the pigmentation of the skin and hair. medlineplus.govnih.gov
The expression of RAB27A is correlated with melanin content in melanocytes and is considered a key factor in determining ethnic skin color differences. nih.gov In the absence of functional Rab27a, this transport machinery is disrupted, causing melanosomes to cluster around the cell's nucleus instead of dispersing to the periphery. medlineplus.govnih.gov This failure of melanosome transport prevents efficient melanin transfer, leading to the partial albinism seen in conditions like Griscelli syndrome. medlineplus.govnih.gov In retinal pigment epithelial (RPE) cells, Rab27a also regulates melanosome distribution, but it appears to mediate this through an interaction with Myosin VIIa via the effector Myrip. nih.gov
Table 1: Key Proteins in Rab27a-Mediated Melanosome Transport
Protein
Gene
Function
Consequence of Deficiency
Rab27a
RAB27A
Small GTPase that recruits effector proteins to the melanosome membrane. portlandpress.comnih.gov
Perinuclear clustering of melanosomes, hypopigmentation. nih.gov
Myosin Va (Myo5a)
MYO5A
Actin-based motor protein that anchors melanosomes to the peripheral cytoskeleton. portlandpress.comcsic.es
Perinuclear clustering of melanosomes, hypopigmentation. nih.gov
Myosin VIIa
MYO7A
Motor protein involved in melanosome transport in retinal pigment epithelium, recruited by the Rab27a-Myrip complex. nih.gov
Abnormal melanosome distribution in RPE cells. nih.gov
| Myrip | MYRIP | Rab27a effector in retinal pigment epithelium that links melanosomes to Myosin VIIa. nih.gov | Not explicitly stated, but inferred to cause melanosome transport defects. |
Rab27a plays a vital role in the immune system, specifically in the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. medlineplus.govnih.gov These immune cells destroy virus-infected or cancerous target cells through the regulated secretion of cytotoxic compounds stored in specialized secretory lysosomes, also known as lytic granules. nih.govnih.gov Rab27a is located on the surface of these lytic granules and is essential for their exocytosis. nih.gov
Upon formation of an immunological synapse between a lymphocyte and a target cell, lytic granules polarize towards the synapse. nih.gov Rab27a is required for the final steps of secretion, specifically the docking of these granules at the plasma membrane, a prerequisite for their fusion and the release of their cytotoxic contents. nih.govnih.gov A critical interaction for this process occurs between active Rab27a and its effector protein Munc13-4. frontiersin.orgnih.gov The Rab27a-Munc13-4 complex is thought to tether the lytic granules to the plasma membrane, priming them for fusion. nih.govtandfonline.com
Loss-of-function mutations in RAB27A lead to a severe defect in this pathway. nih.govjst.go.jp In Rab27a-deficient lymphocytes, the lytic granules can still move towards the immunological synapse, but they fail to dock at the membrane and release their contents. nih.govnih.gov This results in a profound inability of CTLs and NK cells to kill target cells, leading to the severe immunodeficiency observed in patients with Griscelli syndrome type 2. nih.gov Interestingly, this defect is specific to the granule exocytosis pathway, as other secretory pathways, such as the constitutive secretion of cytokines like interferon-γ, remain intact in Rab27a-deficient T cells. nih.gov
Table 2: Impact of Rab27a Deficiency on Cytotoxic Lymphocyte Function
| Effector Interaction | Rab27a interacts with Munc13-4 to mediate granule docking. frontiersin.orgnih.gov | Interaction is absent, leading to docking failure. nih.gov |
In pancreatic beta cells, Rab27a is a key regulator of insulin (B600854) secretion, particularly in response to glucose. nih.govnih.gov The protein is specifically localized on the membrane of insulin-containing dense-core granules. nih.gov Studies in ashen mice, which have a natural mutation in the Rab27a gene, revealed that a lack of functional Rab27a leads to glucose intolerance. ovid.comjci.org This is due to impaired insulin secretion specifically in response to high glucose levels, while secretion triggered by other non-physiological stimuli remains unaffected. ovid.comnih.gov
GTP-bound Rab27a modulates the transport and docking of insulin granules at the plasma membrane through its interaction with various effector proteins. nih.govwjgnet.com One of the principal effectors in beta cells is Granuphilin (also known as Slp4). nih.govnih.gov The Rab27a/Granuphilin complex is believed to tether insulin granules to the plasma membrane by linking Rab27a on the granule to the SNARE protein syntaxin-1a on the cell membrane. jci.orgnih.gov This action is crucial for the exocytosis of insulin granules that are pre-docked on the plasma membrane. nih.gov Rab27a is involved in both the exocytosis from these pre-docked granules and the replenishment of the docked granule pool during sustained glucose stimulation. ovid.comnih.gov Overexpression of active Rab27a in beta cell lines enhances insulin secretion, further highlighting its positive regulatory role. nih.gov
Other Rab27a effectors, such as Exophilin-8, also participate in regulating different stages of insulin exocytosis, suggesting a complex interplay where different effectors may control distinct pools of insulin granules (e.g., docked vs. undocked). jst.go.jpelifesciences.org
Table 3: Role of Rab27a in Glucose-Stimulated Insulin Secretion
Process
Role of Rab27a
Effect of Rab27a Deficiency (in ashen mice)
Key Effector(s)
Granule Docking
Mediates tight docking of insulin granules to the plasma membrane. ovid.comnih.gov
Involved in refilling the pool of readily releasable granules. nih.govnih.gov
Impaired replenishment of the docked granule pool. ovid.comnih.gov
Not explicitly defined.
| Exocytosis | Positively regulates the exocytosis of insulin granules. nih.gov | Reduced exocytosis from pre-docked granules. nih.gov | Granuphilin, Melanophilin. elifesciences.org |
Rab27a is a critical component of the machinery that controls the secretion of exosomes, which are small extracellular vesicles involved in intercellular communication. nih.govscispace.com Exosomes are formed as intraluminal vesicles within multivesicular endosomes (MVEs). nih.gov The secretion of exosomes occurs when MVEs fuse with the plasma membrane, releasing their internal vesicles into the extracellular space. scispace.com
Research using RNA interference has identified Rab27a, along with its isoform Rab27b, as a key player in this final step of the exosome secretion pathway. nih.govcore.ac.uk Specifically, Rab27a and Rab27b are involved in the docking of MVEs at the plasma membrane. nih.gov Silencing Rab27a expression in cell lines like HeLa leads to a significant decrease in exosome secretion. scispace.comcore.ac.uk This inhibition is accompanied by an accumulation of enlarged MVEs within the cell, consistent with a failure of these compartments to fuse with the cell surface. nih.govscispace.com
The function of Rab27a in exosome release is mediated by specific effectors. nih.gov Silencing the Rab27a effector Slp4 (synaptotagmin-like 4) phenocopies the effect of silencing Rab27a itself, resulting in inhibited exosome secretion. nih.gov Similarly, the Rab27b effector Slac2b (exophilin 5) is also involved. nih.gov In some cancer cells, Rab27a is required for the secretion of exosomes that can modify the tumor microenvironment and promote tumor progression. aacrjournals.orgcurie.fr This highlights the importance of the Rab27a-dependent exosome pathway in both normal physiology and disease.
Table 4: Rab27a and its Effectors in Exosome Secretion
Molecule
Function in Exosome Pathway
Effect of Silencing/Inhibition
Rab27a
Promotes docking of multivesicular endosomes (MVEs) at the plasma membrane. nih.govscispace.com
| Slac2b (EXPH5) | Acts as a Rab27b effector in the exosome pathway. nih.gov | Inhibits exosome secretion, phenocopying Rab27b silencing. nih.gov |
Underlying Molecular Mechanisms in Disease Phenotypes
Mutations in the RAB27A gene are the cause of a rare and severe autosomal recessive disorder, demonstrating the critical, non-redundant functions of the protein in humans. nih.govfrontiersin.org
Griscelli syndrome (GS) is a rare genetic disorder characterized by hypopigmentation of the skin and silvery-gray hair. nih.gov There are three types, each caused by mutations in different genes involved in melanosome transport. orpha.net Griscelli syndrome type 2 (GS2) is specifically caused by mutations in the RAB27A gene. frontiersin.orgorpha.net
The clinical presentation of GS2 is a direct consequence of Rab27a's dual roles in pigmentation and immunity. medlineplus.gov The hypopigmentation results from the failure of melanosome transport in melanocytes, as described in section 4.1.1. medlineplus.gov Without functional Rab27a, melanosomes are retained centrally within the melanocyte, preventing the normal transfer of melanin to keratinocytes. medlineplus.govnih.gov
In addition to albinism, GS2 patients suffer from a life-threatening immunodeficiency. frontiersin.orgjst.go.jp This is caused by the failure of cytotoxic granule exocytosis in CTLs and NK cells, as detailed in section 4.1.2. nih.govjst.go.jp The inability of these immune cells to kill infected or abnormal cells leads to recurrent infections and an uncontrolled immune activation state known as hemophagocytic lymphohistiocytosis (HLH). frontiersin.orgnih.gov During HLH, activated T-lymphocytes and macrophages infiltrate various organs, which can be fatal without treatment like a bone marrow transplant. nih.govorpha.net
At least 24 different mutations in the RAB27A gene have been identified in GS2 patients. medlineplus.gov These mutations can prevent the production of any Rab27a protein or lead to an unstable or non-functional protein that cannot properly interact with its effectors, such as Munc13-4 in lymphocytes or Melanophilin in melanocytes. medlineplus.govfrontiersin.org For instance, a mutation at residue Arg184 has been shown to disrupt protein stability. frontiersin.org The study of atypical GS2 cases, where patients have immune defects but normal pigmentation, has allowed for the mapping of distinct binding sites for tissue-specific effectors on the Rab27a protein. frontiersin.org This demonstrates how different mutations can selectively impair interactions with specific effectors, leading to varied clinical presentations. frontiersin.org
Table 5: Overview of Griscelli Syndrome Types
Syndrome Type
Affected Gene
Protein Product
Primary Clinical Features
Griscelli Syndrome Type 1 (GS1)
MYO5A
Myosin Va
Hypopigmentation, severe neurological impairment. nih.govorpha.net
Dysregulation of the Ras-related protein Rab-27A (Rab27a) is critically implicated in the pathogenesis of Hemophagocytic Lymphohistiocytosis (HLH), a life-threatening hyperinflammatory syndrome. nih.govmedlineplus.gov Autosomal recessive mutations in the RAB27A gene are the cause of Griscelli syndrome type 2 (GS2), a rare disorder characterized by partial albinism and a predisposition to developing HLH, often in early childhood. nih.govnih.govscienceopen.com
The fundamental role of Rab27a in immune function lies in its regulation of cytotoxic granule exocytosis in natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs). medlineplus.govwikigenes.org These immune cells are essential for eliminating infected or malignant cells. This process requires the transport, docking, and fusion of lytic granules, which contain cytotoxic proteins like perforin (B1180081) and granzymes, with the plasma membrane at the immunological synapse. Rab27a, in its active GTP-bound state, is a key molecular switch in this pathway. It facilitates the final stages of granule secretion, particularly the docking of granules to the cell membrane. scienceopen.comnih.gov
Mutations in RAB27A disrupt this crucial process. A non-functional Rab27a protein impairs the exocytosis of cytotoxic granules, leading to a failure of NK cells and CTLs to kill their target cells. medlineplus.govnih.gov This ineffective cytotoxic activity results in prolonged and uncontrolled immune stimulation. The persistent interaction between lymphocytes and antigen-presenting cells leads to a massive overproduction of pro-inflammatory cytokines, including interferon-gamma (IFNγ), creating a "cytokine storm" that drives the systemic inflammation and organ damage characteristic of HLH. nih.govembopress.org
Research has identified various types of RAB27A mutations in HLH patients, including missense, nonsense, splicing, and deletion mutations. scienceopen.com Some mutations selectively disrupt the interaction of Rab27a with specific effector proteins. For instance, certain missense mutations impair Rab27a's binding to Munc13-4, an essential effector for lymphocyte granule exocytosis, without affecting its interaction with melanophilin in melanocytes, explaining why some patients present with HLH but have normal pigmentation. nih.govresearchgate.net Even heterozygous mutations in RAB27A have been shown to contribute to HLH by acting in a partial dominant-negative fashion, delaying the polarization of lytic granules to the immunological synapse and decreasing cytolytic function. nih.govnih.gov This blurs the clear distinction between primary (familial) and secondary HLH. nih.govnih.gov Studies in mouse models with combined heterozygous mutations in HLH-associated genes, including Rab27a, have demonstrated that a reduced gene dosage correlates with increased susceptibility to and severity of HLH following viral infection. ashpublications.org
Research Findings on Rab27a Mutations in HLH
Mutation Type
Effect on Rab27a Function
Clinical Phenotype
Reference
Homozygous loss-of-function
Complete loss of cytotoxic granule exocytosis
Griscelli Syndrome type 2 (hypopigmentation and early-onset HLH)
Molecular Links to Neoplastic Progression: Impact on Cancer Cell Migration, Invasion, and Exosome Secretion
Rab27a plays a multifaceted role in cancer, with elevated expression often associated with poor prognosis, increased invasiveness, and metastasis in various human cancers. aacrjournals.orgnih.govresearchgate.net Its primary oncogenic functions are linked to its critical role in intracellular vesicle trafficking, particularly the secretion of exosomes. nih.govnih.gov Exosomes are small extracellular vesicles that mediate intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids, thereby modifying the tumor microenvironment to promote cancer progression. aacrjournals.orgnih.gov
Rab27a, along with its isoform Rab27b, regulates the final step of exosome secretion, which involves the docking and fusion of multivesicular bodies (MVBs) with the plasma membrane. aacrjournals.orgnih.gov In several cancer types, Rab27a has been shown to be a key driver of exosome release. nih.govnih.gov For instance, in human lung adenocarcinoma A549 cells, silencing RAB27A significantly reduces exosome secretion. nih.gov
The pro-invasive and pro-metastatic functions of Rab27a are often mediated by the specific cargo of the exosomes it helps to release.
Melanoma: Rab27a is overexpressed in a subset of melanomas, correlating with poor patient survival. researchgate.netmdpi.com It promotes the secretion of pro-invasive exosomes that enhance cancer cell motility and invasion. researchgate.netaacrjournals.org While loss of Rab27a can alter exosome size and protein composition, it may not always change the total number of exosomes secreted, suggesting a role in determining the specific type of exosome released. researchgate.netmdpi.com
Breast Cancer: Overexpression of Rab27a in breast cancer cells enhances their invasive and metastatic capabilities both in vitro and in vivo. aacrjournals.orgnih.gov This is partly achieved by promoting the secretion of insulin-like growth factor-II (IGF-II), which in turn modulates the expression of molecules involved in invasion and angiogenesis, such as VEGF, MMP-9, and cathepsin D. aacrjournals.orgnih.govnih.gov Furthermore, Rab27a-dependent exosome secretion can mobilize neutrophils, which helps to establish a pre-metastatic niche, thereby promoting tumor growth and lung metastasis. nih.govaacrjournals.orgnih.gov
Oral Squamous Cell Carcinoma (OSCC): Rab27a is significantly overexpressed in OSCC, especially in metastatic lymph nodes, and correlates with poor prognosis. nih.govmdpi.com In OSCC, Rab27a promotes tumor migration and invasion by regulating the stability of the Epidermal Growth Factor Receptor (EGFR) on the cell membrane, a mechanism involving protein palmitoylation. nih.govmdpi.com
Colorectal Cancer (CRC): Rab27a acts as an oncogene in CRC, promoting cell proliferation, migration, and invasion. nih.gov Knockdown of RAB27A in colon cancer cells inhibits exosome secretion, which in turn suppresses the migration of both cancer cells and endothelial cells. nih.gov
Role of Rab27a in Neoplastic Progression
Cancer Type
Mechanism of Action
Downstream Effects
Reference
Melanoma
Regulates secretion of pro-invasive exosomes; alters exosome composition
Other Systemic Disorders: Molecular Implications in Cystic Fibrosis, Diabetes, and Neurological Disorders
Beyond immunodeficiency and cancer, the dysregulation of Rab27a has molecular implications in several other systemic disorders, primarily those involving specialized secretory cells.
Diabetes Mellitus: Rab27a is a crucial regulator of insulin secretion from pancreatic β-cells. nih.govnih.govnih.gov The secretion of insulin in response to glucose is a tightly controlled process of exocytosis. Rab27a is specifically localized on insulin-containing granules and is required for the efficient docking of these granules onto the plasma membrane, a critical step preceding their fusion and release. nih.govnih.gov Studies using ashen mice, which lack functional Rab27a, have provided key insights. These mice exhibit glucose intolerance and impaired insulin secretion specifically in response to glucose, while their response to other non-physiological secretagogues remains normal. nih.govnih.gov This indicates that Rab27a is not required for the fusion process itself but is essential for the glucose-specific signaling pathway that replenishes the pool of readily releasable insulin granules at the plasma membrane. nih.gov Therefore, the Rab27a/effector system is a key component of metabolism-secretion coupling in β-cells, and its dysfunction can contribute to the impaired glucose-stimulated insulin secretion (GSIS) observed in type 2 diabetes. nih.govgrantome.com
Cystic Fibrosis: While direct causality is not established, the function of Rab27a in other secretory cells suggests potential relevance. Rab27a is expressed in various mucin-secreting cells, such as goblet cells in the intestine. molbiolcell.org Given that cystic fibrosis is characterized by defects in ion transport that lead to abnormally thick mucus secretions, the machinery controlling vesicle release in these secretory cells is of high interest. The role of Rab27a in regulating the exocytosis of mucin-containing granules could be a potential area for future investigation into the pathophysiology of mucus hypersecretion.
Neurological and Retinal Disorders: The initial discovery of Rab27a's importance came from Griscelli syndrome, which in some forms involves severe neurological impairment. scienceopen.com Furthermore, mutations affecting the geranylgeranylation of Rab proteins, including Rab27, have been linked to choroideremia, a progressive X-linked retinal degeneration disorder. wikigenes.org This suggests a role for Rab27a in the health and function of retinal cells. While the precise mechanisms are still under investigation, the involvement of Rab27a in vesicle transport within specialized cells of the nervous system and retina highlights its broader physiological importance.
Compound and Gene List
Name
Type
ACAD9
Gene
AP3B1
Gene
BTK
Gene
Cathepsin D
Protein
CD27
Gene/Protein
CDC42
Gene
CGD
Gene
Cyclin D1
Protein
EGFR
Protein
FBP1
Gene
FAS
Gene
Granzyme B
Protein
IFNγ
Protein
IGF-II
Protein
IL2RG
Gene
ITK
Gene
LYST
Gene
Melanophilin
Protein
MMP-9
Protein
Munc13-4
Protein
MYO5A
Gene
NLRC4
Gene
p16
Protein
Perforin
Protein
PRF1
Gene
Rab27a
Protein
RAB27A
Gene
Rab27b
Protein
SH2D1A
Gene
SLC7A7
Gene
STX11
Gene
STXBP2
Gene
UNC13D
Gene
uPA
Protein
VEGF
Protein
WAS
Gene
XIAP
Gene
ZDHHC13
Protein
ZNFX1
Gene
Advanced Methodologies for Ras Related Protein Rab 27a 178 186 Research
High-Resolution Structural Biology Techniques
To comprehend the function of Rab27a at a molecular level, researchers employ high-resolution structural techniques to visualize the protein and its interaction interfaces.
X-ray crystallography has been pivotal in revealing the atomic details of Rab27a in its active, GTP-bound state when complexed with the Rab27-binding domains (RBDs) of its effector proteins. nih.gov Although studies may not focus exclusively on the 178-186 peptide, they analyze constructs of the full-length or functionally relevant domains of Rab27a, which include this region. A notable example is the crystal structure of Rab27a bound to the RBD of Exophilin4/Slp2-a, which was determined at a resolution of 1.8 Å. nih.govnih.gov
These structural studies show that effector proteins pack against the switch and interswitch regions of Rab27a. nih.govresearchgate.net The specificity of this interaction is determined by a structural motif on the effector protein, which ensures that only specific effectors are recruited by Rab27a. nih.govresearchgate.net The high-resolution structure provides a map of the precise molecular contacts, revealing how Rab27a distinguishes between its numerous effectors to regulate distinct vesicular trafficking pathways. nih.gov For instance, the crystal structure of human Rab27A in complex with the effector Exophilin4/Slp2a shows the effector's synaptotagmin (B1177969) homology domain (SHD) interacting with the Rab27A surface. rsc.org Mutations within key residues, such as Trp73Gly, have been shown to disrupt the interaction with effectors like melanophilin without altering the protein's ability to bind GTP, highlighting the importance of specific residues in maintaining the structural integrity of the effector interface. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to X-ray crystallography. While crystallography provides a static snapshot of the protein complex in a crystal lattice, NMR can study the structure, dynamics, and interactions of Rab27a-containing constructs in a solution state, which more closely mimics the cellular environment. NMR is particularly powerful for identifying flexible regions of the protein and mapping interaction surfaces by monitoring chemical shift perturbations upon binding of an effector or ligand.
Table 1: Representative X-ray Crystallography Data for Rab27a Complexes
Complex
PDB ID
Resolution (Å)
Key Structural Insights
Rab27a-Exophilin4/Slp2-a
3BC1
1.8
Effector packs against switch/interswitch regions; reveals mechanism for effector specificity. nih.gov
For larger, more complex, or flexible macromolecular assemblies involving Rab27a that are resistant to crystallization, cryo-electron microscopy (Cryo-EM) is an indispensable tool. elifesciences.orgyoutube.com Rab27a functions by forming multi-protein complexes that link vesicles to molecular motors and the cytoskeleton. rupress.org For example, Rab27a, along with its effectors like melanophilin and MyRIP, connects melanosomes and secretory granules to myosin motors for transport along actin filaments. rupress.org
Cryo-EM allows for the structural determination of these large assemblies in a near-native, hydrated state. Recent advances in direct electron detectors and image processing have enabled the reconstruction of molecular structures at near-atomic resolution. nih.gov While a specific high-resolution cryo-EM structure of a Rab27a (178-186) complex is not yet available, the technique has been successfully applied to other related Rab effector complexes, such as the BLOC-3 complex which interacts with Rab proteins. nih.gov Cryo-EM is ideally suited to visualize how Rab27a integrates into larger molecular machines, such as the tethering machinery that docks secretory vesicles at the plasma membrane prior to exocytosis. jst.go.jp
Quantitative Biophysical Characterization
To complement structural data, quantitative biophysical methods are used to measure the strength, speed, and energetic forces of Rab27a's interactions.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free, real-time optical biosensing techniques used to precisely measure the kinetics of biomolecular interactions. wikipedia.orgyoutube.comnih.gov In a typical experiment, a Rab27a-containing construct (the ligand) is immobilized on a sensor surface, and its effector protein (the analyte) is flowed over the surface. nih.gov
Binding is detected as a change in the refractive index (for SPR) or the interference pattern of reflected light (for BLI). sartorius.commdpi.comyoutube.com These methods allow for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these rates, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated. BLI, with its "dip and read" format, is particularly well-suited for higher-throughput screening of interactions and can tolerate crude samples better than the microfluidic-based SPR systems. harvard.edunih.govyoutube.com These techniques are crucial for quantifying how disease-associated mutations in Rab27a or its effectors alter binding kinetics and for screening small molecules that could potentially modulate these interactions. wikipedia.org
Table 2: Kinetic Parameters Measurable by SPR and BLI
Parameter
Symbol
Description
Association Rate Constant
kₐ (or kₒₙ)
The rate at which the complex is formed.
Dissociation Rate Constant
kₔ (or kₒբբ)
The rate at which the complex breaks apart.
Equilibrium Dissociation Constant
K₋
A measure of binding affinity (kₔ/kₐ). A lower K₋ indicates a stronger interaction.
Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding event in a single experiment. nih.govmalvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (e.g., an effector domain) is titrated into a sample cell containing the protein of interest (e.g., a Rab27a construct). nih.gov
The resulting data can be analyzed to determine the binding affinity (K₋), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comresearchgate.net This information is critical for understanding the driving forces behind the Rab27a-effector interaction. For example, a favorable enthalpic change (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered water molecules from the binding interface. ITC is a label-free, in-solution technique that requires no modification of the interacting partners, thus providing data on the molecules in their native states. malvernpanalytical.comnih.gov
Advanced Cell Biological and Imaging Approaches
To validate the functional relevance of structural and biophysical findings, advanced cell biological and imaging techniques are employed to study Rab27a's role within the complex environment of the cell. Overexpression of Rab27a mutants in cell lines like B16 melanoma cells, followed by fluorescence microscopy, has been used to assess the impact of specific mutations on the protein's ability to localize correctly and support melanosome transport. nih.gov
Techniques such as evanescent-wave fluorescence microscopy (also known as Total Internal Reflection Fluorescence Microscopy or TIRF-M) have been used to specifically visualize and measure the motion of secretory granules near the plasma membrane in PC12 cells, revealing that Rab27a and its effector MyRIP restrict granule movement, likely by tethering them to the cortical actin network. rupress.org Furthermore, two-photon excitation imaging has been utilized to observe insulin (B600854) granule exocytosis in living pancreatic islets, providing genetic evidence for Rab27a's role in the docking of these granules to the plasma membrane. nih.gov These advanced imaging modalities allow for the real-time visualization of Rab27a-dependent processes, such as vesicle transport, tethering, and secretion, providing a dynamic understanding of its function in health and disease. rupress.orgnih.gov
Live-Cell Fluorescence Microscopy and Total Internal Reflection Fluorescence (TIRF) Microscopy
Live-cell fluorescence microscopy allows for the real-time visualization of Rab27a dynamics within living cells. By tagging Rab27a with fluorescent proteins like Green Fluorescent Protein (GFP), researchers can track its localization and movement. This technique has been instrumental in observing the association of Rab27a with specific organelles, such as melanosomes and secretory granules. scispace.comnih.gov For instance, live-cell imaging has demonstrated that Rab27a is essential for the peripheral transport of melanosomes in melanocytes. nih.gov
Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized fluorescence technique that provides high-contrast imaging of fluorescent molecules near the plasma membrane. TIRF microscopy has been used to study the docking and fusion of Rab27a-positive vesicles at the cell periphery. scispace.comnih.gov For example, in HeLa cells, TIRF microscopy revealed that silencing Rab27a affects the density of CD63-positive vesicles in the subplasmalemmal region, indicating a role for Rab27a in the docking of multivesicular endosomes (MVEs) at the plasma membrane prior to exosome secretion. scispace.com This method allows for the direct observation of individual vesicle fusion events, providing critical insights into the final steps of secretion regulated by Rab27a. nih.gov
Super-Resolution Microscopy for Nanoscale Spatial Resolution
To overcome the diffraction limit of conventional light microscopy, super-resolution microscopy techniques are employed to visualize Rab27a and its associated structures at the nanoscale. These methods, such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM), provide unprecedented spatial detail of Rab27a's subcellular localization. For example, 3D deconvolution fluorescence microscopy, a form of super-resolution imaging, has been used to show the preferential association of GFP-tagged Rab27a with CD63-positive multivesicular endosomes (MVEs). scispace.com This level of detail is crucial for understanding how Rab27a orchestrates the intricate trafficking of vesicles within crowded cellular environments.
Fluorescence Resonance Energy Transfer (FRET) and Förster Resonance Energy Transfer (FRET) for Molecular Proximity Sensing
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity between two molecules in the range of 1-10 nanometers. In the context of Rab27a research, FRET can be used to study the direct interaction between Rab27a and its effector proteins in living cells. nih.govuni-rostock.de By fusing a donor fluorophore (e.g., GFP) to Rab27a and an acceptor fluorophore (e.g., mCherry) to a potential effector protein, the occurrence of FRET indicates a close association between the two proteins. nih.gov
An in vitro FRET-based assay was developed to determine the binding affinity between Rab27 and its effectors, such as synaptotagmin-like proteins (Slp) 1 and 2. nih.gov This assay utilized GFP-tagged Slp proteins as donors and mCherry-tagged Rab27a/b as acceptors, demonstrating that this method can be used to identify potential inhibitors of Rab27-effector interactions. nih.gov This approach provides quantitative data on the strength and dynamics of these interactions, which are essential for Rab27a's function.
Proteomics and Interactomics Strategies
Mass Spectrometry-Based Interaction Proteomics (e.g., AP-MS, Proximity Ligation Assays)
Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique to identify proteins that interact with a protein of interest. In Rab27a research, AP-MS can be used to pull down Rab27a and its binding partners from cell lysates. These interacting proteins are then identified by mass spectrometry, providing a snapshot of the Rab27a interactome. This approach has been crucial in identifying numerous Rab27a effectors. uniprot.orggenecards.org
Proximity Ligation Assays (PLA) offer a method to visualize protein-protein interactions in situ with high specificity and sensitivity. nih.gov PLA can confirm interactions identified by other methods, like AP-MS, and provide spatial context within the cell. This technique has been applied to study the interactions of various protein complexes. nih.gov While specific applications to Rab27a (178-186) are not detailed in the provided results, the methodology is highly relevant for confirming and visualizing its interactions with effector proteins within the cellular environment.
Yeast Two-Hybrid and Mammalian Two-Hybrid Screens
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions. It has been instrumental in identifying novel effector proteins that bind to the GTP-bound, active form of Rab27a. nih.govnih.gov For example, a Y2H screen led to the identification of JFC1/Slp1 and granuphilin as Rab27a-interacting proteins. nih.govnih.gov Further Y2H assays have been used to investigate the effect of specific Rab27a mutations on its ability to bind to known effectors like melanophilin (MLPH) and SLP2-A. frontiersin.org
Mammalian two-hybrid systems offer an alternative to Y2H, allowing for the study of protein interactions in a more physiologically relevant context. These systems can be used to validate interactions discovered in Y2H screens and to study interactions that may not be detectable in yeast.
Genetic and Molecular Perturbation Systems
Genetic and molecular perturbation systems are essential for understanding the function of Rab27a. These approaches involve manipulating the expression or function of Rab27a and observing the resulting cellular phenotype.
One common approach is the use of RNA interference (RNAi), including short hairpin RNA (shRNA), to knockdown the expression of Rab27a. scispace.comnih.gov Silencing Rab27a has been shown to impair exosome secretion and lead to an accumulation of intracellular vesicles, highlighting its role in this process. scispace.comnih.gov
Overexpression of wild-type or mutant forms of Rab27a is another valuable tool. For example, overexpressing a constitutively active (GTP-bound) mutant of Rab27a can help to identify its downstream effectors and elucidate its role in specific cellular pathways. nih.gov Conversely, expressing a dominant-negative (GDP-bound) mutant can inhibit Rab27a function. Transient overexpression of Rab27a in melanocytes from a mouse model of Griscelli syndrome has been shown to restore the normal peripheral distribution of melanosomes. nih.gov
Table of Research Findings on Rab27a Methodologies
Methodology
Organism/Cell Line
Key Finding
Live-Cell & TIRF Microscopy
HeLa Cells
Rab27a silencing alters the density of CD63-positive vesicles near the plasma membrane, implicating it in MVE docking. scispace.com
Pancreatic β-cells
Direct visualization of insulin granule exocytosis, allowing for the quantification of fusion events. nih.gov
Super-Resolution Microscopy
HeLa Cells
GFP-Rab27a preferentially associates with CD63-positive multivesicular endosomes. scispace.com
FRET
In vitro
Developed a FRET-based assay to measure the binding affinity of Rab27a to its effectors Slp1 and Slp2. nih.gov
Yeast Two-Hybrid (Y2H)
Yeast
Identified JFC1/Slp1 and granuphilin as proteins that interact with the GTP-bound form of Rab27a. nih.govnih.gov
Melanocytes
A specific Rab27a mutation (Asp7Tyr) showed weakened interaction with melanophilin but normal binding to SLP2-A. frontiersin.org
RNA Interference (RNAi)
HeLa Cells
Silencing of Rab27a and its effector Slp4 inhibited exosome secretion. nih.gov
Colorectal Cancer Cells
Knockdown of RAB27A inhibited cell proliferation, migration, and invasion. nih.gov
Gene Overexpression
Ashen Melanocytes
Transient expression of Rab27a restored the peripheral distribution of melanosomes. nih.gov
Pancreatic β-cells
Overexpression of a GTPase-deficient Rab27a mutant enhanced insulin secretion. nih.gov
CRISPR/Cas9-mediated Genome Editing for Targeted Mutations or Deletions within (178-186)
The CRISPR/Cas9 system has emerged as a powerful tool for investigating the function of Rab-27A by enabling precise gene editing in cellular and animal models. nih.govscbt.com Researchers have successfully generated Rab27a knockout cell lines, such as in human small cell lung cancer (SCLC) and A549 lung cancer cells, to study the protein's role in exosome secretion, tumor progression, and viral transport. nih.govdergipark.org.tr The technology has also been applied to correct disease-causing mutations in the RAB27A gene in patient-derived induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs) from individuals with Griscelli syndrome type 2, a rare inherited immune deficiency. nih.govamsterdamumc.nlnih.govtubitak.gov.tr
While many studies focus on complete gene knockout or correcting mutations in other exons, the precision of CRISPR/Cas9 allows for the introduction of specific mutations or deletions within the 178-186 region. nih.govamsterdamumc.nl For instance, a homozygous variant, p.R184Q, located within this domain, was identified in a patient with late-onset hemophagocytic lymphohistiocytosis (HLH). nih.gov CRISPR/Cas9 could be utilized to model such specific mutations in cell lines to dissect their precise functional consequences. The generation of cell lines with targeted edits in this region would allow for a detailed examination of its role in protein stability, post-translational modifications like prenylation, and effector protein binding. nih.gov
The efficiency of CRISPR/Cas9-mediated gene correction via homology-directed repair (HDR) has been demonstrated, with reported efficiencies of up to 27% in MSCs for certain guide RNAs, although challenges such as transfection-related cell death remain. amsterdamumc.nltubitak.gov.tr
Table 1: Examples of sgRNA Sequences Used in Rab27a CRISPR/Cas9 Studies
Site-Directed Mutagenesis and Mutational Analysis within the (178-186) Region
Site-directed mutagenesis is a fundamental technique for creating specific amino acid substitutions to investigate their impact on protein structure and function. This approach has been instrumental in understanding the roles of critical residues within Rab-27A. nih.govnih.gov
A key example within the 178-186 region is the study of the p.R184Q variant (resulting from a c.551G>A substitution). nih.gov Functional analysis of this mutant revealed that while the protein was expressed at comparable levels to the wild-type, its ability to bind effector proteins was altered. nih.gov This highlights the importance of Arg184 in mediating protein-protein interactions. Furthermore, studies on a truncated p.R184X mutant showed that the resulting protein was unstable and degraded. This instability is attributed to the fact that the C-terminus, which includes this region, must be prenylated by Rab geranylgeranyltransferase for proper membrane anchoring and stability. nih.gov
Mutational analyses of residues outside the 178-186 region have also provided a framework for understanding Rab-27A function. For example, the W73G mutation disrupts interaction with the effector melanophilin without affecting GTP binding, while the L130P mutation abolishes GTP binding altogether. nih.govnih.gov These studies underscore the power of mutational analysis to decouple different functional aspects of the protein, a strategy that is directly applicable to the 178-186 domain.
Table 2: Functional Consequences of Specific Rab27A Mutations
Recombinant Protein Expression, Purification, and Functional Assays
The production of recombinant Rab-27A protein is essential for in vitro biochemical and structural studies. The full-length protein and its specific mutants have been successfully expressed in systems like E. coli and HEK293T cells. nih.govrsc.org Purification is often achieved using techniques such as affinity chromatography, which was used to isolate Rab-27A interacting proteins like Munc13-4 from platelet cytosol. nih.gov
To overcome challenges in crystallization and structural analysis, a novel fusion construct, termed fRab27A, was engineered. rsc.orgrsc.org This construct involved truncating the unstructured C-terminal hypervariable region (which contains the 178-186 segment) and introducing a Q78L mutation to lock the protein in its active, GTP-bound state. rsc.org This approach yielded a protein that could be purified to homogeneity and was suitable for high-throughput X-ray crystallography, providing a platform for structure-guided drug discovery. rsc.orgimperial.ac.uk
A variety of functional assays are used to characterize the recombinant protein:
Nucleotide Binding Assays: To determine the protein's ability to bind GTP and GDP, which is fundamental to its function as a molecular switch. nih.gov
Effector Interaction Assays: Techniques like co-immunoprecipitation and pull-down assays are used to assess the binding of Rab-27A to its various effector proteins, such as melanophilin, Slp2-a, and Munc13-4. nih.govnih.govnih.gov
Cellular Assays: Overexpression of wild-type or mutant Rab-27A constructs in relevant cell lines (e.g., melanocytes) allows for the assessment of its role in biological processes like melanosome transport and vesicle exocytosis. nih.govnih.gov
Table 3: Examples of Recombinant Rab-27A Constructs
Targeting small GTPases like Rab-27A with small molecules is notoriously challenging due to their high affinity for GTP/GDP and the relatively flat, featureless topology of their protein-protein interaction (PPI) surfaces. rsc.orgrsc.org Despite these hurdles, the crucial role of Rab-27A in pathological processes, such as cancer metastasis, makes it an attractive therapeutic target. imperial.ac.uk Research has focused on the effector binding interface as a potential site for inhibition.
Development and Application of Chemical Probes Targeting the (178-186) Region or its Associated Binding Pockets
While no probes directly target the 178-186 peptide sequence itself, significant progress has been made in developing ligands that bind to adjacent functional sites, particularly the effector-binding pocket. rsc.orgrsc.org This pocket, known as the SF4 or 'WF-binding pocket', is crucial for the interaction between Rab-27A and its effectors. rsc.org
A key breakthrough in this area was the development of the first structurally validated covalent ligands for Rab-27A. rsc.orgimperial.ac.uk This was achieved by exploiting two cysteine residues, C123 and C188, that flank the WF-binding pocket and are unique to Rab27A and its close homolog Rab27B. rsc.org The C188 residue is located immediately adjacent to the 178-186 region, making probes that target this site highly relevant. Using a novel fusion protein construct (fRab27A) for high-throughput crystallography, researchers were able to identify and structurally characterize covalent fragments that bind to these cysteine residues. rsc.orgimperial.ac.uk These fragments serve as lead compounds for the development of more potent and specific inhibitors of the Rab-27A-effector interaction. rsc.org
In addition to small molecules, peptide-based probes have also been developed. Exo1, a peptide derived from the C-terminal region of the Rab-27A effector protein Slp2-a, has been shown to inhibit Rab-27A-mediated secretion by disrupting its interaction with effector proteins. scbt.com
Table 4: Chemical Probes and Ligands Targeting Rab-27A
Probe/Ligand Class
Target Site
Mechanism of Action
Application
Reference
Covalent Fragments
Cys123 and Cys188 (flanking the WF-binding pocket)
Irreversibly bind to cysteine residues, blocking the effector binding site
High-Throughput Screening for Small Molecule Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large chemical libraries to identify molecules that modulate a target's activity. However, traditional HTS campaigns to find non-covalent inhibitors for Rab-27A have been largely unsuccessful. rsc.org
The development of novel screening platforms has been crucial. A chemoproteomics approach called quantitative Irreversible Tethering (qIT) was successfully used to screen a library of reactive, electrophilic fragments to find the first covalent ligands for Rab-27A. rsc.orgimperial.ac.uk This method bypasses the challenges of targeting flat PPI interfaces by forming a stable, covalent bond with reactive residues on the protein surface, such as Cys188. rsc.org The success of this covalent fragment screening highlights a powerful strategy for tackling "undruggable" targets like small GTPases. vividion.comnih.gov
The screening process typically involves:
Library Screening: Exposing the target protein (e.g., recombinant Rab-27A) to a large library of compounds (e.g., a covalent fragment library).
Hit Identification: Using a sensitive detection method, such as mass spectrometry in the qIT platform, to identify fragments that have covalently bound to the protein. rsc.org
Structural Validation: Elucidating the binding mode of the identified hits through co-crystallization and X-ray diffraction, a process enabled by the fRab27A construct. rsc.orgimperial.ac.uk
Hit Optimization: Using the structural information to chemically elaborate the fragment hits into more potent and selective lead compounds. vividion.com
Table 5: Screening Methodologies for Rab-27A Modulators
Screening Method
Library Type
Principle
Outcome
Reference
Quantitative Irreversible Tethering (qIT)
Covalent Fragments
Chemoproteomic platform using mass spectrometry to detect covalent binding to target cysteines
Identification of the first covalent ligands for Rab27A
Future Research Directions and Translational Perspectives for Ras Related Protein Rab 27a 178 186
Comprehensive Mapping of the (178-186) Interactome and Signaling Network
The signaling cascades initiated by Rab27A depend on its recruitment to specific organelle membranes and its subsequent interaction with a diverse set of effector proteins. The (178-186) segment is a crucial upstream determinant of these events. Its primary and most fundamental interaction is with the cellular prenylation machinery. The extreme C-terminus of Rab27A contains a XXCXC motif that is recognized by Rab escort protein (REP) and subsequently modified by Rab geranylgeranyl transferase (RGGT) through the attachment of lipid groups. nih.govpancreapedia.org This modification, essential for anchoring Rab27A to membranes, is a prerequisite for all its subsequent interactions at the vesicle surface. nih.govnih.gov
While the primary binding sites for most Rab27A effectors, such as the Slp/Slac and Munc13 families, are located in the switch I and II regions, recent evidence demonstrates that the (178-186) region can directly influence these interactions. A key finding is the identification of a homozygous missense mutation, p.Arg184Gln (R184Q), within this segment in a patient with late-onset hemophagocytic lymphohistiocytosis (HLH) but normal pigmentation. nih.gov This single amino acid change was shown to differentially alter binding to critical effector proteins: it reduced the interaction with Synaptotagmin-like protein 2a (SLP2-A) while unexpectedly augmenting the binding to Munc13-4. nih.gov
This discovery strongly suggests that the (178-186) segment is not a passive anchor but an active regulatory domain. Future research must focus on comprehensively mapping how this region influences the binding affinity of the full spectrum of Rab27A effectors. This involves systematic screening of interactions using techniques like yeast two-hybrid, co-immunoprecipitation, and surface plasmon resonance with Rab27A proteins mutated within the 178-186 sequence. Understanding this selective effector engagement is key to deciphering how the (178-186) segment contributes to distinct signaling outcomes, such as melanosome transport versus immune cell degranulation.
Table 1: Key Interactors Influenced by the Rab27A C-terminal Region
This interactive table summarizes proteins whose interaction with Rab27A is directly or indirectly dependent on the C-terminal region, including the 178-186 segment.
Interacting Protein
Function
Role of C-terminal Region
Key Reference(s)
Rab Escort Protein (REP)
Presents Rab27A to RGGT for prenylation.
Direct recognition of the C-terminal prenylation motif.
| Melanophilin (MLPH) | Effector protein linking Rab27A to Myosin Va for melanosome transport. | Interaction is dependent on proper membrane localization via the C-terminus; potentially allosterically regulated. | medlineplus.govpancreapedia.org |
Dissection of the Allosteric Regulation Mechanisms Influenced by the (178-186) Segment
Allostery, the process by which binding at one site affects binding at a distant site, is a critical mechanism for regulating protein function. The findings associated with the R184Q mutation provide compelling evidence that the (178-186) segment acts as an allosteric regulatory hub for Rab27A. nih.gov This residue is located in the α5-helix of the protein, far from the canonical switch regions that directly contact effectors. nih.gov The fact that a single substitution in this helix can both weaken one effector interaction (with SLP2-A) and strengthen another (with Munc13-4) points to a sophisticated conformational control mechanism.
Future investigations should aim to dissect this mechanism at a molecular level. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the R184Q mutant in complex with Munc13-4 and SLP2-A are needed to visualize the conformational changes induced by the mutation. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy can map the propagation of conformational changes from the α5-helix to the effector-binding regions in real-time. Understanding how the stability and orientation of this C-terminal helix are translated into functional changes in effector binding will provide a new layer of insight into the regulation of Rab GTPases.
Development of Precise Therapeutic Strategies Targeting Rab-27A (178-186) Interactions
The central role of Rab27A in various pathologies, from rare genetic disorders like GS2 to common diseases like cancer, makes it an attractive therapeutic target. nih.govrsc.org The (178-186) segment offers unique opportunities for the development of highly specific inhibitors.
Given that Rab27A overexpression promotes metastasis in several cancers by regulating exosome secretion, inhibiting its function is a promising anti-cancer strategy. rsc.org One approach is to disrupt the prenylation process catalyzed by RGGT at the C-terminus, which would prevent Rab27A from localizing to membranes and rendering it inactive. nih.gov
More precise strategies could target the allosteric site within the 178-186 region. For GS2 patients with mutations that selectively impair immune function, small molecules or therapeutic peptides designed to bind to the α5-helix around residue R184 could be developed. nih.gov Such molecules could be designed to specifically restore the normal interaction with Munc13-4 without affecting the interaction with melanophilin, potentially correcting the immunodeficiency without altering pigmentation. Conversely, in cancers driven by Rab27A, compounds targeting this region could be designed to disrupt all effector interactions, thereby inhibiting exosome release and tumor progression. The discovery that the R184Q mutation differentially modulates effector binding opens the door to creating "biased" inhibitors or stabilizers that fine-tune Rab27A activity rather than simply blocking it. nih.gov
Elucidation of Species-Specific and Isoform-Specific Functional Variations Related to the (178-186) Region
Vertebrates possess two highly homologous Rab27 isoforms, Rab27A and Rab27B, which share approximately 71% amino acid identity but often perform non-redundant functions. nih.govpancreapedia.org The region of greatest sequence divergence between them is the C-terminus, which includes the 178-186 segment. mdpi.com This divergence is the likely structural basis for their distinct roles. For instance, in HeLa cells, Rab27A and Rab27B control different steps of the exosome secretion pathway, and their individual silencing is phenocopied by the silencing of different effectors (Slp4 for Rab27A and Slac2b for Rab27B). nih.gov
A critical area of future research is to map the specific residues within the C-terminal regions of both isoforms that determine this effector specificity. Chimeric protein studies, where the C-terminal tails of Rab27A and Rab27B are swapped, combined with functional exocytosis assays, can pinpoint the exact sequences responsible for their unique functions. This is highlighted by the observation that Rab27B can rescue the pigmentation defect in Rab27A-deficient melanocytes but cannot compensate for the loss of cytotoxic T-lymphocyte function, indicating a critical, cell-type-specific functional difference dictated by the C-terminus. jci.org
Furthermore, invertebrates like Drosophila and C. elegans have only a single Rab27 gene. pancreapedia.orgmdpi.com Comparative sequence analysis of the C-terminal region of this single ancestral Rab27 with human Rab27A and Rab27B will illuminate how the functions of this segment have evolved and diverged in vertebrates.
Table 2: Isoform and Species-Specific Characteristics of the Rab27 C-terminal Region
This interactive table compares functional differences related to the C-terminal region of Rab27 isoforms and orthologs.
Protein
Key Feature of C-terminal Region (including 178-186 segment)
Functional Consequence
Key Reference(s)
Human Rab27A
Contains residues (e.g., R184) that allosterically modulate binding to Munc13-4 and SLP2-A.
Essential for lytic granule exocytosis in immune cells. Mutations cause GS2.
| Invertebrate Rab27 (e.g., Drosophila) | Represents the ancestral form before the A/B duplication. | A single protein performs all Rab27 functions, including roles in the nervous system. | pancreapedia.orgmdpi.com |
Integration of Computational Modeling with Experimental Data for Predictive Analysis of (178-186) Function
The complexity of allosteric regulation and protein-protein interaction networks necessitates the use of computational tools to guide and interpret experimental findings. The integration of computational modeling with wet-lab experiments will be crucial for accelerating our understanding of the (178-186) segment.
Molecular dynamics (MD) simulations can be employed to model how mutations like R184Q alter the conformational landscape of the α5-helix and how these changes are transmitted to the distal effector-binding sites. nih.gov Such simulations can predict changes in protein stability and flexibility, generating hypotheses that can be tested experimentally.
Furthermore, computational approaches like peptide-protein docking can be used to screen virtual libraries of small molecules or to design peptides that bind specifically to the 178-186 region. nih.govdiva-portal.org These in silico hits can then be synthesized and validated in cellular assays, streamlining the drug discovery process. By combining predictive computational models with experimental validation—using techniques such as site-directed mutagenesis, binding assays, and functional readouts—researchers can create a powerful feedback loop. This iterative process will enable a more profound and predictive understanding of how the Rab27A (178-186) segment functions and how it can be effectively targeted for therapeutic intervention.
Compound and Protein Glossary
Name
Type
Ras-related protein Rab-27A
Protein
Munc13-4
Protein
Myosin Va
Protein
Rab escort protein (REP)
Protein
Rab geranylgeranyl transferase (RGGT)
Protein
SLP2-A (Synaptotagmin-like protein 2a)
Protein
Slp4 (SYTL4)
Protein
Slac2b (EXPH5)
Protein
Melanophilin (MLPH)
Protein
Ras-related protein Rab-27B
Protein
Q & A
Q. What is the mechanistic role of Rab-27A in cytotoxic granule exocytosis in lymphocytes?
Rab-27A regulates cytotoxic granule maturation, docking, and priming at the immunologic synapse in lymphocytes. Methodologically, researchers can use siRNA knockdown or CRISPR-Cas9 to disrupt Rab-27A and measure granule secretion via flow cytometry or ELISA-based degranulation assays (e.g., CD107a surface exposure) . Co-localization studies with markers like perforin or granzyme B via immunofluorescence can validate its role in vesicle trafficking .
Q. How do RAB27A mutations contribute to Griscelli syndrome type 2?
Griscelli syndrome type 2 is characterized by immune dysfunction and partial albinism due to Rab-27A mutations impairing melanosome transport and cytotoxic granule release. Researchers can model these mutations using patient-derived lymphocytes or melanocytes, followed by functional assays such as melanosome distribution analysis (microscopy) or cytotoxicity assays (e.g., target cell lysis) .
Q. What signaling pathways involve Rab-27A in cellular secretion processes?
Rab-27A interacts with effectors like SYTL2 (via its SHD domain) to regulate vesicle trafficking in melanocytes and immune cells . Researchers can map these interactions using co-immunoprecipitation (Co-IP) or GST pull-down assays with GTP-bound Rab-27A mutants (Q78L). Pathway inhibitors (e.g., ERK/JNK inhibitors) can further dissect downstream signaling cascades .
Advanced Research Questions
Q. How can contradictions in Rab-27A’s role across cancer models be resolved?
Discrepancies arise from context-dependent roles (e.g., pro-metastatic in bladder cancer via circBPTF/miR-31-5p vs. tumor-suppressive in other models). To resolve these, use isoform-specific knockdown/overexpression in relevant cell lines, coupled with transcriptomic profiling (RNA-seq) and functional validation in xenograft models. Single-cell RNA-seq can further identify subpopulations where Rab-27A drives malignancy .
Q. What methodologies are recommended for validating Rab-27A’s interaction with SYTL2 in melanosome distribution?
In vitro : Use recombinant SYTL2 SHD domain and GTP-loaded Rab-27A in surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity .
In vivo : Employ Förster resonance energy transfer (FRET) probes in melanocytes to monitor real-time Rab-27A/SYTL2 interactions during melanosome trafficking .
Q. How can Rab-27A activation states (GTP/GDP-bound) be assessed in cellular assays?
Pulldown assays : Use GST-tagged effector proteins (e.g., SYTL2-SHD) to isolate GTP-bound Rab-27A from lysates .
Biosensors : Genetically encoded FRET biosensors (e.g., Raichu-Rab27A) can visualize spatiotemporal activation in live cells .
Q. What in vitro and in vivo models are optimal for studying Rab-27A in immune regulation?
In vitro : Primary CD8+ T cells or NK cells from Rab-27A-deficient mice (e.g., ashen mice) .
In vivo : Xenograft models with Rab-27A knockdown tumors to assess immune cell infiltration via multiplex immunohistochemistry .
Q. How can researchers identify Rab-27A effectors in specific cellular contexts?
Perform affinity purification-mass spectrometry (AP-MS) using GTP-locked Rab-27A (Q78L) as bait. Validate candidates via proximity ligation assays (PLA) or knockout/knockdown followed by functional rescue experiments .
Methodological Considerations
Antibody Validation : Use Rab-27A-specific monoclonal antibodies (e.g., 1590CT813.266.26) for Western blotting, ensuring cross-reactivity is tested in knockout controls .
ELISA Quantification : Optimize sample preparation (e.g., protease inhibitors) to avoid degradation when measuring Rab-27A levels in clinical specimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.